molecular formula C12H16BClO2 B1354762 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 195062-61-4

2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1354762
CAS No.: 195062-61-4
M. Wt: 238.52 g/mol
InChI Key: NYARTXMDWRAVIX-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound features a boron atom bonded to a dioxaborolane ring, which is substituted with a 4-chlorophenyl group and four methyl groups, enhancing its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chlorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is generally carried out under an inert atmosphere to prevent oxidation of the boron center. A common procedure includes:

    Reactants: 4-chlorophenylboronic acid and pinacol.

    Catalyst: Often, a palladium catalyst is used.

    Dehydrating Agent: Anhydrous conditions are maintained using agents like molecular sieves.

    Solvent: Tetrahydrofuran (THF) or toluene.

    Temperature: The reaction is typically conducted at room temperature to slightly elevated temperatures (25-50°C).

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reactants and stringent control of reaction conditions are critical to achieving the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

    Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction involving 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. It reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boron center can be oxidized to form boronic acids or borates.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄).

    Solvents: Polar aprotic solvents like THF, toluene, or dimethylformamide (DMF).

    Bases: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are commonly used to facilitate the reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Boronic Acids: Resulting from oxidation reactions.

    Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in various fields of scientific research:

    Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Biology: Used in the synthesis of biologically active compounds and probes for studying biological processes.

    Medicine: Plays a role in the development of new therapeutic agents, especially in cancer research.

    Industry: Utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The primary mechanism by which 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is through its participation in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the phenyl group to the aryl halide. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the biaryl product.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the stability provided by the dioxaborolane ring.

    4-Chlorophenylboronic Acid: Similar reactivity but less stable and more prone to oxidation.

    2-(4-Methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a methyl group instead of a chlorine atom, affecting its reactivity and selectivity.

Uniqueness

2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity, making it a preferred reagent in cross-coupling reactions. The presence of the 4-chlorophenyl group provides additional sites for further functionalization, increasing its versatility in synthetic applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BClO2/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYARTXMDWRAVIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442807
Record name 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195062-61-4
Record name 4-Chlorophenylboronic acid pinacol ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195062-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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